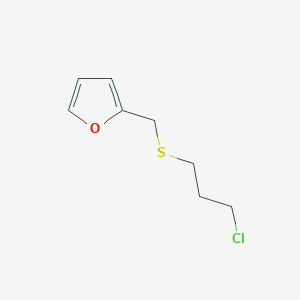

2-(((3-Chloropropyl)thio)methyl)furan

Description

Properties

CAS No. |

114914-08-8 |

|---|---|

Molecular Formula |

C8H13ClOS |

Molecular Weight |

190.69 g/mol |

IUPAC Name |

2-(3-chloropropylsulfanylmethyl)furan |

InChI |

InChI=1S/C8H11ClOS/c9-4-2-6-11-7-8-3-1-5-10-8/h1,3,5H,2,4,6-7H2 |

InChI Key |

QUKKJOOPLFQZBL-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)CSCCCCl |

Canonical SMILES |

C1=COC(=C1)CSCCCCl |

Synonyms |

3-chloropropyl-2-furfurylsulfide CLPFS |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Functional Groups and Structural Analogues

The compound’s uniqueness lies in its combination of a furan core, thioether linkage, and chloropropyl chain. Below is a comparative analysis with structurally related compounds from literature and commercial sources:

Table 1: Structural and Functional Comparison

Detailed Comparative Analysis

Reactivity and Stability

- Electrophilic Substitution: The chloropropyl group in this compound enhances susceptibility to nucleophilic attack compared to non-halogenated analogues (e.g., 2-methyl-3-(methylthio)furan). This makes it more reactive in SN2 reactions or as a cross-linking agent .

- Thermal Stability : Thioether-containing furans (e.g., bis(2-methyl-3-furyl) disulfide) are typically stable under moderate conditions but may decompose at high temperatures. The chloropropyl group could lower thermal stability due to C-Cl bond lability .

Physicochemical Properties

- Volatility : Smaller analogues like 2-methyltetrahydrofuran-3-thiol (MW 118.20 g/mol) are more volatile, whereas the chloropropyl chain in the target compound increases molecular weight (190.69 g/mol), likely reducing volatility .

- Solubility : Thioether groups improve solubility in organic solvents. The chloropropyl chain may further enhance lipophilicity, favoring use in hydrophobic matrices .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(((3-Chloropropyl)thio)methyl)furan, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of furan derivatives often involves thioetherification and alkylation steps. For example, analogous compounds like 3-(Hydroxymethyl)-2-(trimethylsilyl)methyl)furan () are synthesized using protecting groups (e.g., trimethylsilyl) and catalysts to stabilize intermediates. Optimize reaction conditions by controlling temperature (e.g., 0–60°C), solvent polarity (tetrahydrofuran or dichloromethane), and stoichiometric ratios of reactants. Purification via column chromatography with silica gel and characterization via NMR (¹H/¹³C) are critical for confirming structural integrity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Thin-layer chromatography (TLC) for monitoring reaction progress (silica gel 60-HF254, as in ).

- NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions and confirm the absence of unreacted precursors.

- GC-MS for detecting trace impurities (as validated for alkyl furans in ).

- Single-crystal X-ray diffraction (if crystallizable) for unambiguous structural determination, as demonstrated for chlorophenylsulfonyl naphthofuran derivatives () .

Advanced Research Questions

Q. What are the dimerization kinetics and possible products of this compound under varying conditions?

- Methodological Answer : Dimerization kinetics in furan derivatives are influenced by steric and electronic effects. For α-substituted furans (), dimerization proceeds via o-quinodimethane intermediates. To study this:

- Generate reactive intermediates under photolytic or thermal conditions.

- Trap intermediates using Diels-Alder reactions (e.g., with methyl acrylate) to isolate products.

- Analyze products via NMR and high-resolution MS. Kinetic studies require time-resolved spectroscopy (UV-Vis) or quenching experiments at controlled temperatures .

Q. How can conflicting data on the reactivity of this compound in different studies be resolved?

- Methodological Answer : Discrepancies may arise from solvent effects, trace impurities, or competing reaction pathways. Address these by:

- Replicating experiments under inert atmospheres (e.g., argon) to exclude oxidation.

- Conducting comparative studies with deuterated solvents to assess solvent participation.

- Using computational tools (DFT calculations) to model reaction pathways and identify thermodynamically favored products. Cross-validate results with multiple analytical techniques .

Q. What analytical challenges exist in detecting trace levels of this compound in complex matrices, and how can methods be validated?

- Methodological Answer : Challenges include matrix interference (e.g., in biological or environmental samples) and low volatility. Adapt methods from furan analysis ():

- Use headspace GC-MS with solid-phase microextraction (SPME) for volatile compounds.

- Validate methods via spike-recovery tests (70–120% recovery range) and inter-laboratory comparisons.

- Quantify limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (≥3:1 and ≥10:1, respectively). Note that validation parameters may vary by matrix (e.g., food vs. synthetic mixtures) .

Q. How can researchers evaluate the potential bioactivity (e.g., antimicrobial) of this compound?

- Methodological Answer : For antimicrobial screening:

- Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria.

- Assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293).

- Compare activity to structurally related compounds, such as chlorothiophenyl furan derivatives (), to establish structure-activity relationships (SAR). Include positive controls (e.g., ampicillin) and solvent controls to validate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.